6,8-Dichloroflavone 6,8-Dichloroflavone
Brand Name: Vulcanchem
CAS No.: 100914-20-3
VCID: VC0008891
InChI: InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Molecular Formula: C15H8Cl2O2
Molecular Weight: 291.1 g/mol

6,8-Dichloroflavone

CAS No.: 100914-20-3

VCID: VC0008891

Molecular Formula: C15H8Cl2O2

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloroflavone - 100914-20-3

Description

6,8-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2C_{15}H_8Cl_2O_2 and a molecular weight of 291.133 . It is also known by the CAS No. 100914-20-3 . Spectroscopic studies, including FT-IR and FT-Raman, have been conducted to analyze its structural and electronic properties . These studies involve both experimental and theoretical vibrational spectral results of the molecular structure . The FT-IR and FT-Raman spectra are recorded together between 4000 and 400 cm1^{-1} and 3500–5 cm1^{-1} regions, respectively . The molecular geometry and vibrational wavenumbers in the ground state are calculated using DFT/B3LYP functional with a 6-31++G(d,p) basis set .

A related compound, 6,7-Dichloroflavone, has the molecular formula C15H8Cl2O2C_{15}H_8Cl_2O_2 and a molecular weight of 291.1 g/mol . Synonyms for 6,7-Dichloroflavone include 288400-98-6 and 6,7-Dichloro-2-phenyl-4H-chromen-4-one . Computational methods are also used to determine the HOMO and LUMO energies of 6,8-dichloroflavone (6,8-dcf) and 6,8-dibromoflavone (6,8-dbf) . The HOMO of all conformations of both molecules is distributed over the benzopyrone ring, while the LUMO is located over all rings without halogen atoms for coplanar and twisted conformations .

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CAS No. 100914-20-3
Product Name 6,8-Dichloroflavone
Molecular Formula C15H8Cl2O2
Molecular Weight 291.1 g/mol
IUPAC Name 6,8-dichloro-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
Standard InChIKey GDMGCDYCMWRPOZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
PubChem Compound 688873
Last Modified Sep 13 2023

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